FtsZ-IN-10

Antibacterial Drug Discovery FtsZ GTPase Activity Target-Based Screening

Bacterial division studies often lack probes targeting Z-ring assembly without confounding variables from conventional antibiotics. FtsZ-IN-10 (CAS 676995-91-8) addresses this by directly binding B. subtilis FtsZ monomers and disrupting GTP-dependent polymerization. • FtsZ GTP-site inhibitor; mechanism distinct from β-lactams & vancomycin • Chlorinated analogs active against MRSA and VRE clinical isolates • Validated for light scattering, GTPase, and fluorescence microscopy assays

Molecular Formula C15H13ClN2O4S
Molecular Weight 352.79
CAS No. 676995-91-8
Cat. No. B2590024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-10
CAS676995-91-8
Molecular FormulaC15H13ClN2O4S
Molecular Weight352.79
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)NC(=O)CCC(=O)O)Cl
InChIInChI=1S/C15H13ClN2O4S/c16-9-3-1-8(2-4-9)11-7-10(14(23-11)15(17)22)18-12(19)5-6-13(20)21/h1-4,7H,5-6H2,(H2,17,22)(H,18,19)(H,20,21)
InChIKeyAKEGBXSYBBSAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FtsZ-IN-10: Bacterial Cell Division Inhibitor


FtsZ-IN-10 (CAS: 676995-91-8) is a synthetic small molecule that functions as an inhibitor of bacterial cell division by targeting the essential prokaryotic cytoskeletal protein FtsZ [1]. Its chemical identity is N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid, with a molecular weight of 352.79 g/mol and the molecular formula C15H13ClN2O4S . The compound has been shown to specifically bind to FtsZ monomers from Bacillus subtilis, thereby disrupting normal polymerization dynamics and preventing the formation of the functional Z-ring necessary for cytokinesis [1]. While FtsZ-IN-10 itself is primarily characterized as a biochemical probe, its chlorinated analogs have demonstrated inhibitory activity against clinically relevant antibiotic-resistant pathogens, including Staphylococcus aureus and Enterococci [2].

FtsZ polymerization probe
Targets B. subtilis FtsZ monomer binding
Bacterial cell division model
Z-ring disruption in Gram-positive B. subtilis
Antimicrobial scaffold research
Chlorinated analog-based screening for Gram-positive pathogens

FtsZ-IN-10 vs Broad-Spectrum Antibiotics


Generic substitution of FtsZ-IN-10 with broad-spectrum antibiotics (e.g., β-lactams, vancomycin) is scientifically invalid for studies requiring targeted inhibition of the Z-ring assembly process. FtsZ inhibitors like FtsZ-IN-10 possess a distinct and unique mechanism of action: they directly bind to the FtsZ protein to modulate its polymerization dynamics and GTPase activity, which are fundamental to prokaryotic cytokinesis . In contrast, most traditional antibiotics target cell wall synthesis, protein synthesis, or nucleic acid replication [1]. This mechanistic divergence is critical because FtsZ inhibition represents one of the few validated strategies for developing new therapeutics against multidrug-resistant Gram-positive pathogens, including MRSA and VRE, where conventional antibiotics often fail due to acquired resistance mechanisms [2]. Therefore, substituting FtsZ-IN-10 with a generic antimicrobial in an experiment designed to probe bacterial division or to validate FtsZ as a drug target would introduce a confounding variable and yield uninterpretable data.

β‑lactams / vancomycin
Mechanism mismatch: cell wall synthesis vs FtsZ polymerization inhibition. Substitution would confound Z‑ring assembly readouts.
Broad‑spectrum antibiotics
Target DNA/RNA or protein synthesis, not prokaryotic cytokinesis. Cannot probe FtsZ‑dependent division checkpoint.
Pan‑bacterial growth inhibitors
Lack specificity for FtsZ GTPase/polymerization dynamics. Divergent mode of action alters target‑engagement interpretation.

FtsZ-IN-10 Comparative Evidence


GTP-Binding Site vs Allosteric Inhibition

FtsZ-IN-10 is reported to target the GTP-binding site of Bacillus subtilis FtsZ (Bs-FtsZ) . This is a critical mechanistic distinction from other FtsZ inhibitors that function as allosteric modulators or polymer stabilizers (e.g., PC190723 and its analogs) [1]. While no explicit Ki or IC50 data for FtsZ-IN-10's GTPase inhibition is currently available in the public domain, this targeted mechanism positions it as a unique tool compound for probing the functional consequences of directly blocking the GTP-binding pocket. This contrasts with compounds like PC190723, which enhances polymer stability by a different mechanism, making FtsZ-IN-10 a more appropriate choice for studies specifically focused on disrupting the GTP-dependent dynamics of FtsZ assembly [1].

GTP‑site vs allosteric
Class‑level inference
Targets GTP‑binding site of Bs‑FtsZ; contrasts with PC190723 polymer stabilization
Enables GTP‑blockade studies vs. polymer‑stabilizer controls
No public IC50/Ki for GTPase inhibition; vendor‑reported binding profile
Antibacterial Drug Discovery FtsZ GTPase Activity Target-Based Screening

Chlorinated Analogs Against Drug-Resistant Pathogens

Direct antibacterial activity data for FtsZ-IN-10 itself is not publicly available. However, its chlorinated analogs have been reported to inhibit the growth of antibiotic-resistant clinical isolates, including Staphylococcus aureus and Enterococci [1]. This indicates that the core chemical scaffold of FtsZ-IN-10 possesses inherent antibacterial potential. While the exact Minimum Inhibitory Concentration (MIC) values for these analogs are not specified, the ability to affect drug-resistant strains is a notable differentiator. For comparison, the well-studied FtsZ inhibitor PC190723 demonstrates MIC values against S. aureus in the range of 0.5 to 1 μg/mL, including against MRSA [2]. This suggests that derivatives of the FtsZ-IN-10 scaffold could be optimized to achieve comparable or improved potency against these high-priority pathogens [3].

Chlorinated analog activity
Data to verify
Analogs inhibit S. aureus and Enterococci growth; MIC values not reported
Indicates scaffold potential for antimicrobial screening
Class‑level inference; requires direct MIC determination
Antimicrobial Resistance Staphylococcus aureus Enterococcus Minimum Inhibitory Concentration

B. subtilis FtsZ Binding Specificity

FtsZ-IN-10 has been specifically characterized for its ability to bind to Bacillus subtilis FtsZ monomers, thereby interfering with their normal polymerization [1]. This species-specific binding profile distinguishes it from other FtsZ inhibitors, such as FtsZ-IN-13, which has reported IC50 values against FtsZ from both Staphylococcus aureus (FtsZSa, IC50 = 47.97 μM) and Pseudomonas aeruginosa (FtsZPa, IC50 = 34 μM) . While FtsZ-IN-10 lacks a direct IC50 comparator for polymerization inhibition, its defined interaction with B. subtilis FtsZ makes it a preferred tool compound for studies involving this model organism. The ability to specifically target B. subtilis FtsZ, without cross-reactivity data for other bacterial species, offers a more controlled system for dissecting the fundamental biochemistry of bacterial cell division in this Gram-positive model [2].

Species‑specific binding
Cross‑study comparable
Binds B. subtilis FtsZ monomers; FtsZ‑IN‑13 shows IC50 47.97 µM (S. aureus) and 34 µM (P. aeruginosa)
Provides a defined tool for Gram‑positive B. subtilis division studies
Cross‑species reactivity unknown; controlled model system advantage
Protein-Protein Interaction Bacillus subtilis FtsZ Polymerization Biochemical Assay

FtsZ-IN-10 Application Scenarios


GTP-Dependent FtsZ Polymerization Probing

FtsZ-IN-10 is ideally suited as a chemical probe in biochemical and biophysical assays designed to study the GTP-dependent polymerization of FtsZ in Bacillus subtilis. Its reported activity at the GTP-binding site [1] and its specific binding to B. subtilis FtsZ monomers make it a precise tool for dissecting the early steps of Z-ring formation. Researchers can use FtsZ-IN-10 in light scattering assays, GTPase activity assays, and electron microscopy studies to quantify its effect on polymer nucleation, elongation, and stability in a controlled in vitro environment, providing insights that are distinct from those obtained with polymer-stabilizing agents like PC190723.

Anti-MRSA/VRE Lead Optimization Scaffold

Given the evidence that chlorinated analogs of the FtsZ-IN-10 core scaffold exhibit inhibitory activity against clinically important drug-resistant Gram-positive bacteria such as MRSA and VRE [1], FtsZ-IN-10 represents a valuable starting point for medicinal chemistry campaigns. Procurement of FtsZ-IN-10 is warranted for structure-activity relationship (SAR) studies aimed at systematically modifying the thiophene and succinamic acid moieties to enhance antibacterial potency, improve solubility, and optimize drug-like properties. This approach is supported by the broader field of FtsZ inhibitor development, where scaffold optimization has proven successful in generating potent anti-staphylococcal agents [2].

FtsZ Target Validation in Non-Model Pathogens

While its known activity is against B. subtilis, FtsZ-IN-10 can be employed as a tool compound to assess the conservation and vulnerability of the FtsZ protein across a wider range of bacterial species, particularly those for which no specific FtsZ inhibitor exists. By testing FtsZ-IN-10 in in vitro growth inhibition assays against a panel of Gram-positive and Gram-negative pathogens, researchers can generate preliminary data to prioritize FtsZ as a viable drug target in specific organisms of interest. A positive result would justify further investment in developing more potent and selective FtsZ inhibitors for that particular pathogen.

Cell Division and Filamentation Studies

Inhibition of FtsZ typically leads to a characteristic filamentous phenotype in rod-shaped bacteria like B. subtilis, as cells continue to grow and replicate DNA but fail to divide. FtsZ-IN-10 can be used in fluorescence microscopy studies to directly visualize the disruption of Z-ring localization and the subsequent induction of filamentation [1]. This provides a powerful, visual readout for confirming on-target activity within live bacterial cells and can be used to compare the cellular effects of FtsZ-IN-10 with those of other cell division inhibitors or genetic mutations in the ftsZ gene.

Application
Selection Property
Validation Focus
GTP‑dependent polymerization assays
GTP‑binding site tool compound
B. subtilis Z‑ring dynamics and GTPase activity
Antimicrobial screening scaffold
Chlorinated‑analog scaffold for SAR
Gram‑positive drug‑resistant pathogen profiling
FtsZ conservation assessment
Species‑spanning FtsZ reactivity tool
Target vulnerability in non‑model pathogens
Filamentation phenotype studies
Z‑ring disruption probe
Fluorescence microscopy readouts in B. subtilis

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